8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors. One common method is the one-pot synthesis from 2-hydrazinopyridine and substituted aromatic aldehydes under mild conditions . This method is efficient and operationally simple, providing good yields at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloro and trifluoromethyl groups.
Oxidation and Reduction: The triazole ring can be involved in oxidation and reduction reactions, altering the electronic properties of the compound.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, forming new heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Cycloaddition reactions may require specific catalysts and conditions, such as photocatalysts and controlled light exposure .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the triazole ring.
Scientific Research Applications
8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For example, it has been identified as a potent inhibitor of the human 11β-hydroxysteroid dehydrogenase-type 1 enzyme, which plays a role in cortisol metabolism . The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its activity and potentially modulating related biological pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are also valuable in organic synthesis and pharmaceutical chemistry.
Imidazo[1,2-a]pyrimidines: Another class of compounds with similar applications and structural features.
Triazolopyrazines: These compounds have been studied for their anti-tumor activities and kinase inhibition properties.
Uniqueness
8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
8-chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F3N3/c14-9-3-1-7(2-4-9)11-19-20-12-10(15)5-8(6-21(11)12)13(16,17)18/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSAXVRSJRXDOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2C=C(C=C3Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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